molecular formula C7H4BrF3O B1271998 2-Bromo-4-(trifluoromethyl)phenol CAS No. 81107-97-3

2-Bromo-4-(trifluoromethyl)phenol

Cat. No. B1271998
CAS RN: 81107-97-3
M. Wt: 241 g/mol
InChI Key: DTEDKIRYMYDIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)phenol is a chemical compound that belongs to the family of bromophenols, which are characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenol structure. The presence of these substituents can significantly alter the chemical and physical properties of the phenol, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 2-substituted 4-(trifluoromethyl)phenols, including compounds similar to this compound, can be achieved through ortho-lithiation followed by reaction with electrophiles. This method provides good to excellent yields and demonstrates the superior directing effect of a THP-protected hydroxy group over the CF3 group . Additionally, the synthesis of related bromophenols can be performed through green chemistry approaches, such as mechanochemical grinding, which offers an environmentally friendly alternative to traditional methods .

Molecular Structure Analysis

The molecular structure of bromophenols can be elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For instance, the structure of a Schiff base analog was determined to be monoclinic through XRD analysis . Similarly, the molecular geometry of other bromophenol derivatives has been studied using density functional theory (DFT) and compared with experimental data, confirming the accuracy of DFT in reproducing the structure of these compounds .

Chemical Reactions Analysis

Bromophenols can participate in a variety of chemical reactions. For example, they can react with diamines to form piperazin-2-ones, with the trifluoromethyl group influencing the reaction pathway . They can also be used as intermediates in the synthesis of Schiff bases, which exhibit urease inhibitory activity and potential medicinal applications . Furthermore, bromophenols can undergo relay photocatalytic reactions, as demonstrated by the synthesis of tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by their substituents. The trifluoromethyl group, in particular, can impart unique properties, such as increased acidity of the phenolic proton and altered electronic characteristics . The presence of bromine allows for further functionalization through nucleophilic substitution reactions . Additionally, the crystallographic and spectroscopic properties of these compounds can be thoroughly analyzed using techniques like XRD, FT-IR, UV-Vis, and NMR, providing insights into their intermolecular interactions and electronic properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on 2-Bromo-4-(trifluoromethyl)phenol includes its role in various chemical synthesis processes. The compound has been involved in studies exploring bromination of phenols and the isomerization and disproportionation of bromophenols, as well as the dienone–phenol rearrangement of bromodienones (Fischer & Henderson, 1983). Additionally, the structural and vibrational analysis of similar bromo-phenol compounds, including their electronic and optical properties, has been a subject of study, highlighting the importance of these compounds in understanding chemical bonding and interactions (Soltani et al., 2018).

Environmental Impact and Toxicology

This compound and related compounds have been investigated for their presence in the environment and potential toxicological impacts. For instance, studies have examined the environmental concentrations and toxicology of tribromophenol, which is a structurally related compound. These studies cover its presence in various environments, including aquatic systems, and its effects on ecosystems and human health (Koch & Sures, 2018).

Safety and Hazards

“2-Bromo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDKIRYMYDIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375596
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81107-97-3
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.